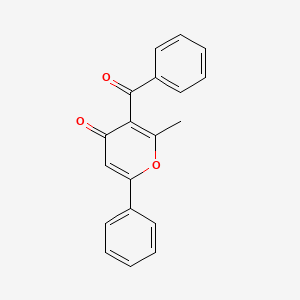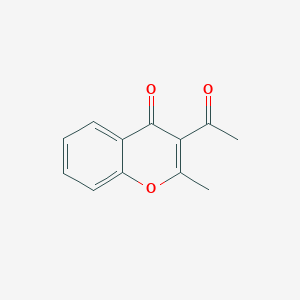![molecular formula C20H42NO4P B3044774 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide CAS No. 100419-57-6](/img/structure/B3044774.png)
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide is a chemical compound with the molecular formula C20H42NO4P and a molecular weight of 391.526 g/mol . This compound is known for its unique structure, which includes a phosphoryl group and multiple butoxy and butyl groups. It has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves several steps. The primary synthetic route includes the reaction of dibutylamine with 2-chloro-N,N-dibutylacetamide in the presence of a base, followed by the addition of 3-methylbutanol and a phosphorylating agent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The butoxy groups can be substituted with other alkoxy groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. The butoxy and butyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems .
Comparación Con Compuestos Similares
Similar compounds to 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide include:
2-[Bis(2-methylbutoxy)phosphoryl]-N,N-dibutylacetamide: This compound has a similar structure but with different alkoxy groups.
2-[Bis(3-ethylbutoxy)phosphoryl]-N,N-dibutylacetamide: Another analog with variations in the alkoxy groups.
The uniqueness of this compound lies in its specific combination of butoxy and butyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
100419-57-6 |
|---|---|
Fórmula molecular |
C20H42NO4P |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
2-[bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide |
InChI |
InChI=1S/C20H42NO4P/c1-7-9-13-21(14-10-8-2)20(22)17-26(23,24-15-11-18(3)4)25-16-12-19(5)6/h18-19H,7-17H2,1-6H3 |
Clave InChI |
JSUAPLJGSICKTO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
SMILES canónico |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


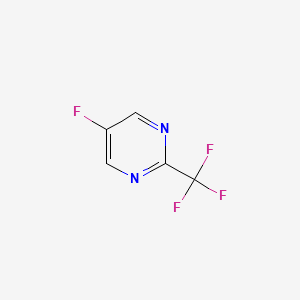

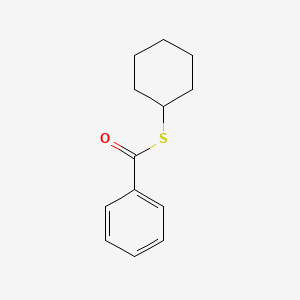
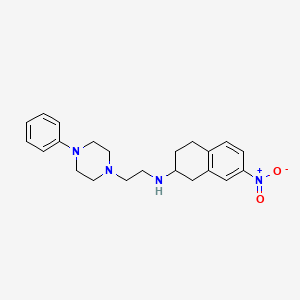
![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)

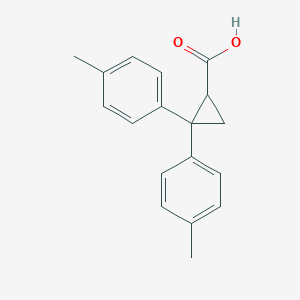

![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)

